Cyclohexylidenecyclohexane

Übersicht

Beschreibung

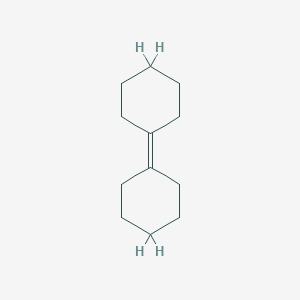

Cyclohexylidenecyclohexane is an organic compound with the molecular formula C₁₂H₂₀. It is a bicyclic compound consisting of two cyclohexane rings connected by a double bond. This compound is also known as bicyclohexylidene and is characterized by its unique structure and properties. It has a molecular weight of 164.29 g/mol and is known for its applications in various chemical reactions and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclohexylidenecyclohexane can be synthesized through several methods. One common method involves the photochemical reaction of dispiro[5.1.5.1]tetradecane-7,14-dione. The procedure involves dissolving the dione in methylene chloride and irradiating the solution with a medium-pressure mercury lamp. The reaction leads to the evolution of carbon monoxide and the formation of this compound .

Another method involves the dehydration and saponification of 1-(1-cyclohexenyl)cyclohexanecarboxylic acid, followed by decarboxylation at 195°C to yield this compound . Additionally, the compound can be prepared by the debromination of 1,1’-dibromobicyclohexyl with zinc in acetic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale photochemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and sublimation are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: Cyclohexylidenecyclohexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form cyclohexanone derivatives.

Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst such as palladium or platinum to yield cyclohexane derivatives.

Substitution: this compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions include cyclohexanone, cyclohexanol, and various substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Cyclohexylidenecyclohexane is primarily utilized as a reactant in synthesizing various organic compounds. Notably, it serves as an intermediate in the preparation of antitumor agents such as lomustine, showcasing its potential in medicinal chemistry.

Biology and Medicine

The derivatives of this compound are being studied for their therapeutic properties. The compound's unique structure allows for exploration into new drug candidates and the development of pharmaceuticals targeting various diseases.

Industrial Applications

In the industrial sector, this compound is used in producing polymers and resins. Its stability and reactivity make it essential in manufacturing processes, particularly in creating materials with desirable mechanical properties.

Case Study 1: Antitumor Agent Development

Research has indicated that derivatives of this compound can be modified to enhance their antitumor activity. A study demonstrated the synthesis of novel compounds that exhibited significant cytotoxic effects against cancer cell lines.

Case Study 2: Polymer Production

A recent investigation into the use of this compound in polymer synthesis revealed its ability to improve thermal stability and mechanical properties of polyesters. The incorporation of this compound into polymer matrices resulted in materials suitable for packaging applications.

Wirkmechanismus

The mechanism of action of cyclohexylidenecyclohexane involves its interaction with specific molecular targets and pathways. The compound’s double bond allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, resulting in a range of biological effects.

Vergleich Mit ähnlichen Verbindungen

Cyclohexylidenecyclohexane can be compared with other similar compounds such as cyclohexane, cyclohexanol, and cyclohexanone.

Cyclohexane: Cyclohexane is a saturated hydrocarbon with a single ring structure, whereas this compound has a double bond connecting two cyclohexane rings. This structural difference results in distinct chemical properties and reactivity.

Cyclohexanol: Cyclohexanol is an alcohol derivative of cyclohexane, while this compound is an olefin. The presence of the hydroxyl group in cyclohexanol imparts different chemical behavior compared to the double bond in this compound.

Cyclohexanone: Cyclohexanone is a ketone derivative of cyclohexane, and its carbonyl group makes it more reactive in nucleophilic addition reactions compared to the double bond in this compound.

Biologische Aktivität

Cyclohexylidenecyclohexane (C12H20), a compound with a unique structural configuration, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by two cyclohexane rings connected by a double bond. Its molecular structure can be represented as follows:

This compound is notable for its hydrophobic nature, which influences its interaction with biological systems.

Synthesis Methods

The synthesis of this compound typically involves the condensation of cyclohexanone derivatives under acidic conditions. Various methods have been explored, including:

- Aldol Condensation : This method involves the reaction of cyclohexanone with itself or other aldehydes under basic conditions to form the desired product.

- Catalytic Hydrogenation : In some cases, hydrogenation processes are employed to modify existing cyclohexane derivatives into this compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Studies suggest that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy :

- Antioxidant Mechanism Exploration :

- Phytochemical Analysis :

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

cyclohexylidenecyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHVMZDLYBHASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C2CCCCC2)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195141 | |

| Record name | Cyclohexylidenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4233-18-5 | |

| Record name | Cyclohexylidenecyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004233185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylidenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.